Lanthanum(III) trifluoromethanesulfonate
Overview
Description
Lanthanum(III) trifluoromethanesulfonate, also known as lanthanum triflate, is a chemical compound with the formula (CF3SO3)3La. It is a white to almost white powder or crystalline substance that is highly soluble in water and other polar solvents. This compound is widely recognized for its role as a water-tolerant Lewis acid, making it valuable in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum(III) trifluoromethanesulfonate is typically synthesized by reacting lanthanum oxide (La2O3) with trifluoromethanesulfonic acid (HOTf) in the presence of water. The reaction proceeds as follows:
La2O3+6HOTf+18H2O→2La(H2O)93+3H2O
The resulting hydrated lanthanum triflate can be dehydrated by heating between 180 and 200°C under reduced pressure to obtain the anhydrous form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization and drying techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Lanthanum(III) trifluoromethanesulfonate undergoes various chemical reactions, primarily acting as a catalyst. Some of the key reactions include:
Aldol Reactions: It catalyzes the aldol reaction of silyl enol ethers with aldehydes.
Friedel-Crafts Reactions: It is used in Friedel-Crafts acylations and alkylations, providing an alternative to traditional catalysts like aluminum chloride.
Amidation Reactions: It catalyzes the direct amidation of esters with amides to yield amides under mild conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include silyl enol ethers, aldehydes, esters, and amides. The reactions are typically carried out under mild conditions, often in aqueous or mixed solvent systems .
Major Products: The major products formed from these reactions include aldol adducts, acylated or alkylated aromatic compounds, and amides .
Scientific Research Applications
Lanthanum(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
Lanthanum(III) trifluoromethanesulfonate exerts its effects primarily through its function as a Lewis acid. It coordinates with electron-rich species, facilitating various chemical transformations. The compound’s water tolerance allows it to operate in aqueous environments, making it versatile for a wide range of reactions .
Molecular Targets and Pathways: The molecular targets of this compound include carbonyl compounds, amines, and other nucleophilic species. It activates these substrates by coordinating with their electron pairs, thereby lowering the activation energy for the reaction .
Comparison with Similar Compounds
- Scandium(III) triflate
- Ytterbium(III) trifluoromethanesulfonate
- Yttrium(III) trifluoromethanesulfonate
Lanthanum(III) trifluoromethanesulfonate stands out for its efficiency and versatility in catalyzing a wide range of reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
52093-26-2 |
---|---|
Molecular Formula |
CHF3LaO3S |
Molecular Weight |
288.98 g/mol |
IUPAC Name |
lanthanum;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.La/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
NAPHXISIYHAKAH-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[La] |
Pictograms |
Corrosive; Irritant |
Synonyms |
1,1,1-Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Lanthanum Triflate; Lanthanum Trifluoromethanesulfonate; Lanthanum Tris(trifluoromethanesulfonate); Lanthanum(3+) Triflate; Lanthanum(3+) Triflu |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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